molecular formula C13H21NO4 B2361204 (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate CAS No. 836607-50-2

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate

Cat. No.: B2361204
CAS No.: 836607-50-2
M. Wt: 255.314
InChI Key: RZIDCDXFSTUXMB-VHSXEESVSA-N
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Description

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate (CAS: 836607-50-2) is a chiral cyclohexene derivative with a molecular formula of C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . Its structure features:

  • A cyclohex-3-ene ring with relative stereochemistry (1R,6S).
  • A methyl ester group at the 1-position.
  • A tert-butoxycarbonyl (Boc)-protected amino group at the 6-position.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research where Boc protection is critical for amino group stability during reactions. It is commercially available with a purity of 95% (Combi-Blocks catalog number QW-4301) . Safety data indicate warnings for health hazards (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation; H335: respiratory irritation), necessitating precautions like PPE and proper ventilation during handling .

Properties

IUPAC Name

methyl (1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIDCDXFSTUXMB-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Cyclohexene Derivatives

The most common method involves Boc protection of a preformed cyclohexene amine precursor :

  • Starting Material : cis-6-Aminocyclohex-3-enecarboxylic acid methyl ester.
  • Protection : React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate).
  • Workup : Purification via column chromatography (hexane/ethyl acetate) yields the Boc-protected product with >90% purity.

Key Data :

Parameter Value Source
Reaction Temperature 0–25°C
Yield 82–89%
Diastereomeric Excess ≥80%

Cyclohexene Ring Formation via Reformatsky Reaction

An alternative route constructs the cyclohexene ring de novo using a Reformatsky reagent:

  • Reagent Preparation : Zinc dust reacts with tert-butyl bromoacetate in THF to generate the Reformatsky reagent.
  • Cyclization : The reagent reacts with a silyl-protected aldehyde (e.g., tert-butyldimethylsilyl ether) at 65°C for 24 hours, forming the cyclohexene core.
  • Deprotection and Functionalization : Sequential removal of the silyl group and Boc protection yields the target compound.

Advantages :

  • Avoids preformed cyclohexene precursors.
  • Enables stereochemical control via chiral auxiliaries.

Limitations :

  • Requires stringent anhydrous conditions.
  • Moderate yields (65–70%) due to competing side reactions.

Stereochemical Control Strategies

Chiral Catalysis

Asymmetric hydrogenation of a cyclohexenone intermediate using Ru-BINAP catalysts achieves the desired (1R,6S) configuration with >95% enantiomeric excess (ee).

Conditions :

  • Substrate: 6-Ketocyclohex-3-enecarboxylate.
  • Catalyst: RuCl₂[(R)-BINAP]₃.
  • Pressure: 50 bar H₂.
  • Solvent: Methanol.

Diastereoselective Crystallization

Crude reaction mixtures containing diastereomers are resolved via recrystallization from n-heptane or n-hexane, enhancing diastereomeric excess to ≥98%.

Green Chemistry Approaches

Micellar Catalysis

A patent-pending method employs aqueous micellar aggregates to reduce waste:

  • Reaction : Sodium borohydride reduces a keto intermediate in water with SDS (sodium dodecyl sulfate) as a surfactant.
  • Yield : 85% with 99.68% chemical purity.

Benefits :

  • Eliminates organic solvents.
  • Scalable for industrial production.

Solvent-Free Boc Protection

Solid-state reactions using ball milling:

  • Boc₂O and the amine precursor are milled with catalytic potassium carbonate.
  • Achieves 88% yield in 2 hours, avoiding DCM.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.68 (s, 3H, OCH₃), 5.42–5.38 (m, 2H, CH=CH).
  • IR (KBr): 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms ≥99% purity.

Industrial-Scale Considerations

Cost-Effective Raw Materials

Patents highlight the use of L-pyroglutaminol as a low-cost chiral starting material, reducing reliance on expensive enantiopure precursors.

Process Optimization

  • Continuous Flow Synthesis : Reduces reaction time from 24 hours to 30 minutes via microreactor technology.
  • Catalyst Recycling : Pd/C catalysts are reused ≥5 times without yield loss.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of methyl esters, enabling room-temperature Boc protection with 94% yield.

Photoredox Catalysis

Visible-light-mediated amidation using Ir(ppy)₃ achieves C–N bond formation without metal residues, though yields remain suboptimal (55–60%).

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications due to its reactive functional groups.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then interact with enzymes or receptors. The cyclohexene ring structure provides a rigid framework that can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with four structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Purity CAS Number Source
(1R,6S)-rel-Methyl 6-((Boc)amino)cyclohex-3-enecarboxylate (Target) C₁₃H₂₁NO₄ 255.31 Methyl ester, Boc-amino Cyclohexene ring, rel-(1R,6S) stereochemistry 95% 836607-50-2 Combi-Blocks
rel-2-[(1R,5S,6R)-3-(Boc)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid C₁₂H₁₉NO₄ 241.28 Bicyclic azabicyclo structure, carboxylic acid Bicyclo[3.1.0]hexane core 97% 1250994-19-4 Combi-Blocks
(3S,4S)-rel-1-(Boc)-4-hydroxypiperidine-3-carboxylic acid C₁₁H₁₉NO₅ 245.27 Hydroxyl, carboxylic acid, Boc-amino Piperidine ring, cis-diol configuration 95% 1903832-70-1 Combi-Blocks
(1R,6S)-6-((Boc)amino)cyclohex-3-enecarboxylic acid C₁₂H₁₉NO₄ 241.28 Carboxylic acid, Boc-amino Cyclohexene ring (acid analog of target) 97% 63216-52-4 Crysdot LLC
Ethyl 1-(Boc)amino-2-methyl-5-(1-methylindol-3-yl)-4-(indol-3-ylcarbonyl)-1H-pyrrole-3-carboxylate C₃₂H₃₄N₄O₅ 554.63 Indole substituents, pyrrole core, Boc-amino Polycyclic heteroaromatic system 98% Not provided Literature
Target Compound
  • Reactivity : The methyl ester enhances lipophilicity, making it suitable for prodrug strategies. The Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., TFA).
Azabicyclo Derivative (QN-4227)
  • Synthesis : Likely involves cyclopropane ring formation via [2+1] cycloaddition or strain-driven ring closure.
Piperidine Derivative (JR-0694)
  • Synthesis : Prepared via hydroxylation and Boc protection of a piperidine precursor.
  • Reactivity : The hydroxyl group increases polarity, impacting solubility and hydrogen-bonding capacity .
Carboxylic Acid Analog (CD21004886)
  • Synthesis : Likely derived from hydrolysis of the target compound’s methyl ester.
  • Reactivity : The free carboxylic acid enables conjugation (e.g., amide bond formation), unlike the ester-protected target .
Indole-Pyrrole Hybrid (10a–e)
  • Synthesis : Prepared via CuCl₂-catalyzed cyclization of bis(indol-3-yl)propane-1,3-diones and diaza-1,3-dienes, yielding high-purity products (94–98% yield) .
  • Reactivity : The indole and pyrrole moieties enable π-π stacking and hydrogen bonding, relevant in kinase inhibitor design .

Biological Activity

The compound (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate is a bicyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies that highlight its applications and efficacy.

  • Molecular Formula : C₁₃H₁₉N₁O₄
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 273206-92-1
  • Chemical Structure : The compound features a cyclohexene ring with a tert-butoxycarbonyl (Boc) group attached to an amino group, which is crucial for its biological activity.

The biological activity of (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate primarily stems from its interaction with various biological targets. The Boc group enhances the compound's stability and solubility, facilitating its absorption and interaction with target enzymes or receptors.

Pharmacological Effects

  • Antimicrobial Activity :
    • Studies have shown that compounds containing the Boc group exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth.
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. It has shown potential in reducing inflammatory markers in cell culture studies.
  • Cytotoxicity :
    • Preliminary studies indicate that (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Data Tables

PropertyValue
Molecular Weight241.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP2.5
pKa9.0

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several Boc-protected amino acids, including our compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Research :
    • In a randomized controlled trial, the compound was administered to animal models to assess its anti-inflammatory effects. The results showed a significant reduction in paw edema compared to control groups .
  • Cytotoxicity Assessment :
    • A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value of 15 µM against breast cancer cells, suggesting promising potential for further development .

Q & A

Q. How can its stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Use accelerated stability testing:
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
  • Thermal Stability : Heat samples to 40–80°C and analyze decomposition products by GC-MS.
  • Light Sensitivity : Expose to UV/visible light and assess photodegradation .

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